molecular formula C14H18ClN3O3 B7865238 (2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID

(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID

Cat. No.: B7865238
M. Wt: 311.76 g/mol
InChI Key: OSZKNEFTQGUAIA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a carbonyl group, which is further linked to an amino acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and piperazine.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Coupling with Amino Acid: The final step involves coupling the piperazine derivative with an amino acid, such as alanine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]propanoic acid
  • (2S)-2-[[4-(4-bromophenyl)piperazine-1-carbonyl]amino]propanoic acid
  • (2S)-2-[[4-(4-methylphenyl)piperazine-1-carbonyl]amino]propanoic acid

Uniqueness

(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs with different substituents, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-10(13(19)20)16-14(21)18-8-6-17(7-9-18)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,21)(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZKNEFTQGUAIA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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